molecular formula C12H15FO3 B8354701 5-Ethoxy-2-fluoro-3-isopropoxybenzaldehyde

5-Ethoxy-2-fluoro-3-isopropoxybenzaldehyde

Cat. No. B8354701
M. Wt: 226.24 g/mol
InChI Key: KHYVGPGCVWZVHS-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

To a solution of Intermediate 7.1 (assumed 24.3 mmol) in 50 mL DMF, was added K2CO3 (4.03 g, 29.2 mmol) and 2-iodopropane (4.86 mL, 48.6 mmol). The mixture was stirred at 50° C. for 16 h, then was diluted with EtOAc/hexanes (1:1). The organic phase was washed with H2O (3×) and brine, dried (Na2SO4) and concentrated. The crude product was purified by flash chromatography (0 to 30% EtOAc/hexanes gradient) to afford 3.94 g of Intermediate 7.2 as a white solid.
Name
Intermediate 7.1
Quantity
24.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([OH:13])[C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH3:2].C([O-])([O-])=O.[K+].[K+].I[CH:21]([CH3:23])[CH3:22]>CN(C=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([O:13][CH:21]([CH3:23])[CH3:22])[C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Intermediate 7.1
Quantity
24.3 mmol
Type
reactant
Smiles
C(C)OC=1C=C(C(=C(C=O)C1)F)O
Name
Quantity
4.03 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.86 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with H2O (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0 to 30% EtOAc/hexanes gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC=1C=C(C(=C(C=O)C1)F)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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